N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-22-15-8-4-7-13(16(15)23-2)17(21)20-14(10-19)11-5-3-6-12(18)9-11/h3-9,14H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXUPFXYBWDDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC(C#N)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide typically involves the reaction of 3-chlorobenzyl cyanide with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems for the addition of reagents and the control of reaction parameters can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide typically involves the reaction of 3-chlorobenzyl cyanide with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted under reflux conditions using dichloromethane as the solvent. The product is then purified through column chromatography to achieve high yield.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Converts to carboxylic acids or ketones.
- Reduction : The nitrile group can be reduced to primary amines.
- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.
Chemistry
In the realm of chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.
Biology
Biologically, this compound is being studied for its potential antimicrobial and anticancer activities. Initial investigations suggest that it may interact with specific molecular targets within biological systems, potentially modulating enzyme activity or signaling pathways. However, detailed mechanisms of action are still being elucidated.
Medicine
Research is ongoing to explore the therapeutic potential of this compound for treating various diseases. Its unique functional groups may enhance its efficacy as a drug candidate. For instance, studies are investigating its role in inhibiting cancer cell proliferation and its potential use in antimicrobial therapies.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the compound's effects on different cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Another study evaluated the compound against various bacterial strains. The results showed promising antimicrobial activity, warranting further investigation into its mechanism of action and potential clinical applications.
Mechanism of Action
The mechanism of action of N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes or the modulation of signaling pathways.
Comparison with Similar Compounds
[18F]Fallypride
- Structure : (S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide
- Key Features: Shares the 2,3-dimethoxybenzamide core. Differs in the N-substituent: a pyrrolidinylmethyl-allyl group and a fluoropropyl chain replace the cyanomethyl-3-chlorophenyl moiety.
- Applications : High-affinity D2/D3 dopamine receptor tracer for positron emission tomography (PET), demonstrating the scaffold’s utility in neuroimaging .
SiFA-M-FP,5
- Structure : (S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(3-(1-(4-(di-tert-butylfluorosilyl)phenyl)-2,5-dioxopyrrolidin-3-ylthio)propyl)-2,3-dimethoxybenzamide
- Key Features :
- Retains the 2,3-dimethoxybenzamide backbone.
- Incorporates a fluorosilyl-phenyl group and a thioether linker, enhancing radiochemical stability for PET applications.
- Synthesis : Achieved via Michael addition (49% yield), emphasizing the scaffold’s adaptability to complex functionalization .
Sigma-2 Receptor Ligands
- Example: 5-Bromo-N-{4-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl]butyl}-2,3-dimethoxybenzamide
- Key Features: Bromo substituent at position 5 and a dihydroisoquinolinylbutyl chain. Exhibits nanomolar affinity for σ2 receptors (Ki = 0.82 nM), highlighting the impact of substituent choice on receptor selectivity .
Physicochemical Properties
Table 1: Comparison of Melting Points and Substituents
Insights :
- The 3-chlorophenyl group is common in hydrazinecarbothioamide derivatives, with melting points varying based on substituent polarity (e.g., nitro vs. methoxy groups) .
Pharmacological and Functional Comparisons
Table 2: Receptor Affinity and Functional Roles
Key Observations :
- The 2,3-dimethoxybenzamide core is versatile, enabling modifications for diverse targets (e.g., dopamine vs. σ2 receptors).
Insights :
- High yields (e.g., 82–88% for hydrazinecarbothioamides) suggest robust synthetic routes for benzamide derivatives .
Biological Activity
N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHClNO. The presence of the chlorophenyl and dimethoxy groups contributes to its unique pharmacological profile.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : Certain studies have shown that related benzamide derivatives can inhibit key enzymes involved in metabolic pathways, potentially leading to antiproliferative effects in cancer cells .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with protein synthesis .
Anticancer Properties
A significant area of research focuses on the anticancer potential of these compounds. For instance, studies have demonstrated that similar benzamide derivatives can induce apoptosis in various cancer cell lines. The mechanism typically involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria, likely due to its ability to penetrate bacterial membranes and disrupt cellular functions .
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology : Various concentrations were tested on breast and lung cancer cell lines.
- Results : Significant dose-dependent inhibition of cell proliferation was observed with IC50 values indicating potent activity at low concentrations.
-
Antimicrobial Assessment :
- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion and MIC (Minimum Inhibitory Concentration) assays were conducted.
- Results : The compound exhibited notable antibacterial activity with MIC values comparable to standard antibiotics.
Data Table
Q & A
Basic Research Question
- 1H/13C NMR : Confirm amide bond formation (δ 7.8–8.2 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbon) and substituent integration .
- Mass Spectrometry (EI-MS or ESI-MS) : Molecular ion peaks (e.g., m/z 330–340 [M+H]+) verify molecular weight .
- UV-Vis Spectroscopy : Detect π→π* transitions in the benzamide core (λmax 250–280 nm) to assess electronic properties .
How do structural modifications influence dopamine D2/D3 receptor binding affinity and selectivity?
Advanced Research Question
- Substituent Effects : The 2,3-dimethoxy group enhances hydrophobic interactions with receptor pockets, while the cyanomethyl group modulates steric hindrance. Replacing cyanomethyl with fluoropropyl increases lipophilicity and brain uptake .
- SAR Studies : Truncated analogs (e.g., removing the chlorophenyl group) reduce binding affinity by 90%, highlighting the necessity of the 3-chlorophenyl moiety for receptor engagement .
- In Silico Docking : Molecular dynamics simulations reveal hydrogen bonding between methoxy groups and Thr342/Ser345 residues in D2 receptors .
How can researchers resolve contradictions in reported receptor binding affinities across studies?
Advanced Research Question
Discrepancies arise from methodological variability:
- Assay Conditions : Differences in buffer pH (7.4 vs. 7.0) or ionic strength alter ligand-receptor interactions .
- Radioligand Purity : Impurities in [3H]spiperone (used in competition assays) may overestimate Ki values by 20–30% .
- Tissue Source : Post-mortem human striatal tissue vs. transfected cell lines yield divergent Bmax values due to receptor density differences .
What strategies validate the compound’s pharmacokinetic profile in preclinical models?
Advanced Research Question
- In Vivo PET Imaging : In nonhuman primates, time-activity curves show peak striatal uptake at 30–45 minutes post-injection, correlating with D2 receptor density .
- Metabolite Analysis : Plasma samples analyzed via LC-MS/MS reveal <5% parent compound degradation at 60 minutes, confirming metabolic stability .
- Blood-Brain Barrier Penetration : LogP values >2.5 (calculated via shake-flask method) predict sufficient CNS penetration .
How can computational modeling guide the design of analogs with improved selectivity?
Advanced Research Question
- Pharmacophore Mapping : Identify critical features (e.g., methoxy groups, chlorophenyl ring) using Schrödinger’s Phase or MOE .
- Free Energy Perturbation (FEP) : Predict binding free energy changes (ΔΔG) for substituent modifications, prioritizing analogs with ΔΔG < -1.5 kcal/mol .
- ADMET Prediction : SwissADME or ADMETlab2.0 assess toxicity risks (e.g., hERG inhibition) early in development .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : -20°C under argon in amber vials to prevent oxidation and photodegradation .
- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) for biological assays .
- Stability Monitoring : Periodic HPLC analysis (every 3 months) detects degradation products (>95% purity required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
